molecular formula C16H13NO4 B13704468 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid

3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13704468
M. Wt: 283.28 g/mol
InChI Key: LNMBUKRKKVCDPA-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring fused with a methoxy-substituted naphthyl group and a carboxylic acid moiety. The isoxazole core is known for its stability and versatility in medicinal chemistry, while the 6-methoxy-2-naphthyl substituent imparts unique steric and electronic properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-4-3-11-8-13(20-2)6-5-10(11)7-12/h3-8H,1-2H3,(H,18,19)

InChI Key

LNMBUKRKKVCDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC3=C(C=C2)C=C(C=C3)OC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

    Formation of Isoxazole Ring: The aldehyde undergoes a cyclization reaction with hydroxylamine to form the isoxazole ring.

    Carboxylation: The resulting intermediate is then carboxylated to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the production of essential fatty acids, leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in the substituents attached to the isoxazole ring. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Selected Isoxazole-4-carboxylic Acid Derivatives
Compound Name Substituent on Isoxazole Ring Key Functional Groups CAS Number References
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid 6-Methoxy-2-naphthyl Methoxy, Naphthyl, COOH Not Provided N/A
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid 4-Fluorophenyl Fluoro, COOH N/A
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid 2-Chloro-6-fluorophenyl Chloro, Fluoro, COOH 3919-74-2
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid 2,6-Dichlorophenyl Dichloro, COOH 3919-76-4
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid 4-Bromophenyl Bromo, COOH 91182-58-0
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid 5-Methylthiophen-2-yl Thiophene, COOH N/A

Physicochemical Properties

The substituents significantly influence melting points, solubility, and lipophilicity:

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) References
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid Not Reported Likely low aqueous solubility ~322 (estimated) N/A
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid 160 Soluble in polar organic solvents 255.64
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid 221–222 Limited aqueous solubility 272.08
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid Not Reported Slightly soluble in DMSO, chloroform 282.09
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid Not Reported Soluble in ethyl acetate ~237 (estimated)
  • Key Observations: Electron-Withdrawing Groups (e.g., Cl, F): Increase melting points and reduce solubility in polar solvents due to enhanced crystallinity . Bulkier Groups (e.g., Naphthyl): Likely decrease solubility in water but improve lipid membrane permeability, making them suitable for CNS-targeting drugs. Thiophene vs.

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